N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide

Catalog No.
S8070224
CAS No.
M.F
C6H7N5O
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymet...

Product Name

N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide

IUPAC Name

N'-(4-cyano-2-methylpyrazol-3-yl)-N-hydroxymethanimidamide

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10)

InChI Key

AFLULEJPHKXINS-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C#N)N=CNO

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CNO

N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide is a compound belonging to the pyrazole family, characterized by its unique structural features, including a cyano group and a hydroxymethanimidamide moiety. The molecular formula of this compound is C8H9N5O, and it has a molecular weight of 195.19 g/mol. The presence of the cyano group contributes to its potential biological activities, while the hydroxymethanimidamide part may influence its reactivity in various

, including:

  • Oxidation: N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide can be oxidized under specific conditions to yield various derivatives with altered functional groups.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming imine derivatives that are often of interest in medicinal chemistry .
  • Hydrolysis: The hydroxymethanimidamide group can hydrolyze under acidic or basic conditions, affecting the compound's stability and solubility.

Research indicates that N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide exhibits notable biological activities, particularly in the realm of cytotoxicity against cancer cell lines. Studies have shown that derivatives of pyrazole compounds often possess significant anti-cancer properties, which may be attributed to their ability to interfere with cellular mechanisms such as apoptosis and cell cycle regulation . The specific activity of this compound may vary based on structural modifications and the presence of substituents.

The synthesis of N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide typically involves multi-component reactions. A common synthetic pathway includes:

  • Starting Materials: Utilizing 4-cyano-1-methyl-1H-pyrazole as a precursor.
  • Reagents: Reacting with hydroxymethanimidamide under controlled conditions.
  • Reaction Conditions: The reaction is generally carried out in a solvent such as ethanol or methanol at elevated temperatures to promote the formation of the desired product.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing anti-cancer agents due to its cytotoxic properties.
  • Agriculture: Potential use as a pesticide or herbicide, leveraging its biological activity against specific pests or pathogens.
  • Material Science: Exploration in developing new materials with unique properties based on its chemical structure.

Interaction studies involving N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide have focused on its binding affinity with various biological targets. Research suggests that this compound may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of tumor growth. Furthermore, studies exploring its interactions with DNA and RNA suggest that it may influence genetic expression or stability, contributing to its cytotoxic effects .

Several compounds share structural similarities with N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)hydroxymethanimidamideContains nitro group instead of methylExhibits different crystal packing and density
4-Amino-3-cyanopyrazoleLacks hydroxymethanimidamide functionalityKnown for strong anti-inflammatory properties
5-MethylpyrazoleSimplified structureOften used as a building block in drug synthesis

The uniqueness of N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide lies in its specific combination of functional groups, which may enhance its biological activity compared to similar compounds. Its structural complexity allows for diverse reactivity and potential therapeutic applications not fully explored in other pyrazole derivatives.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

165.06505986 g/mol

Monoisotopic Mass

165.06505986 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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